molecular formula C19H20ClN5O2 B12503378 4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine

4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine

Cat. No.: B12503378
M. Wt: 385.8 g/mol
InChI Key: HBOAVZMUDXCDSS-UHFFFAOYSA-N
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Description

4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine is a complex organic compound that features a morpholine ring substituted with a tetrazole group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with sodium azide and triethyl orthoformate under acidic conditions to form 1-(4-methoxyphenyl)-1H-tetrazole.

    Substitution Reaction: The tetrazole compound is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenyl group.

    Morpholine Introduction: Finally, the intermediate product is reacted with morpholine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes by binding to their active sites. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound shares structural similarities but has a pyrazole ring instead of a tetrazole ring.

    1-(4-chlorobenzhydryl)piperazine: Similar in having a chlorophenyl group but features a piperazine ring instead of a morpholine ring.

Uniqueness

4-{(4-chlorophenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}morpholine is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and biological activities. The combination of the morpholine ring with the tetrazole and aromatic groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20ClN5O2

Molecular Weight

385.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)-[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]morpholine

InChI

InChI=1S/C19H20ClN5O2/c1-26-17-8-6-16(7-9-17)25-19(21-22-23-25)18(24-10-12-27-13-11-24)14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3

InChI Key

HBOAVZMUDXCDSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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